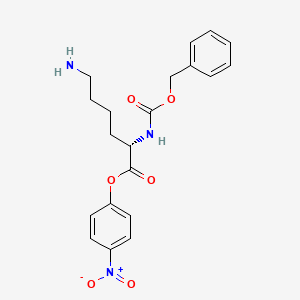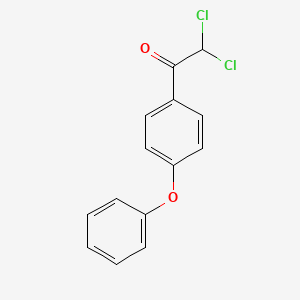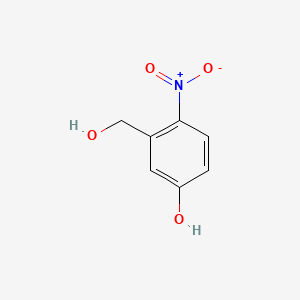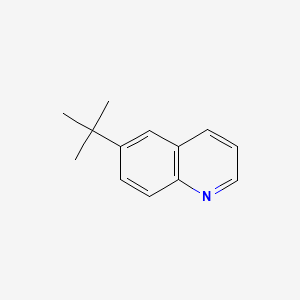
Tetramethylgermane
描述
Tetramethylgermane is an organo-germanium compound with the chemical formula Ge(CH₃)₄ . It is a colorless, oily liquid with a chloroform-like odor and is stable at normal temperature and pressure . This compound is primarily used as a precursor in the chemical vapor deposition (CVD) process to produce germanium oxide thin films .
作用机制
Tetramethylgermane is a liquid at room temperature with a boiling point of 43-44 °C and a melting point of -88 °C . It has a density of 0.978 g/mL at 25 °C and a vapor pressure of 6.74 psi at 20 °C . These properties suggest that it could be volatile and may evaporate into the air or dissolve in water, which could affect its stability and efficacy in different environments.
生化分析
Biochemical Properties
Tetramethylgermanium plays a significant role in biochemical reactions, particularly in the synthesis of germanium-containing compounds. It interacts with various enzymes and proteins, although specific interactions are not well-documented. The compound’s ability to form stable bonds with carbon makes it a valuable intermediate in organic synthesis. Tetramethylgermanium’s interactions with biomolecules are primarily through covalent bonding, which can influence the structure and function of these molecules .
Cellular Effects
Tetramethylgermanium affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, tetramethylgermanium has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways. These changes can lead to alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of tetramethylgermanium involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. Tetramethylgermanium can also affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes, including metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetramethylgermanium can change over time. The compound is relatively stable under normal conditions but can degrade when exposed to high temperatures or reactive chemicals. Long-term exposure to tetramethylgermanium can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. These effects have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of tetramethylgermanium vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, tetramethylgermanium can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Tetramethylgermanium is involved in several metabolic pathways, particularly those related to the synthesis and degradation of organogermanium compounds. It interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can influence overall cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, tetramethylgermanium is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the localization and accumulation of tetramethylgermanium, influencing its activity and function .
Subcellular Localization
Tetramethylgermanium’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, tetramethylgermanium may localize to the mitochondria, affecting energy production and metabolic activity .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylgermane can be synthesized through the reaction of germanium tetrachloride with methyl magnesium chloride. Alternatively, dimethyl zinc or dimethyl cadmium can be used instead of methyl magnesium chloride .
Industrial Production Methods: The industrial production of tetramethylgermanium typically involves the same synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
化学反应分析
Types of Reactions: Tetramethylgermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Substitution: It can participate in substitution reactions where the methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid can be used, typically at low temperatures.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Germanium dioxide.
Substitution: Various organogermanium compounds depending on the substituent introduced.
科学研究应用
Tetramethylgermane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the CVD process to produce high-purity germanium oxide thin films.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although more research is needed to fully understand its effects.
Industry: Used in the semiconductor industry for the production of germanium-based electronic components.
相似化合物的比较
Tetramethylsilane (Si(CH₃)₄): Similar in structure but contains silicon instead of germanium.
Tetramethyltin (Sn(CH₃)₄): Similar in structure but contains tin instead of germanium.
Uniqueness: Tetramethylgermane is unique due to its specific chemical properties and reactivity, which are influenced by the presence of germanium. Its use as a precursor in the CVD process to produce germanium oxide thin films is a key application that distinguishes it from similar compounds .
属性
IUPAC Name |
tetramethylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Ge/c1-5(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLCXMPFXYVHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235600 | |
| Record name | Germanium, tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Tetramethylgermanium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17931 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
30.0 [mmHg] | |
| Record name | Tetramethylgermanium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17931 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
865-52-1 | |
| Record name | Germane, tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germanium, tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylgermane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Germanium, tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70235600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylgermanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of Tetramethylgermanium?
A1: Tetramethylgermanium has the molecular formula (CH₃)₄Ge and a molecular weight of 116.74 g/mol.
Q2: How does Tetramethylgermanium interact with silicon surfaces in vapor deposition processes?
A2: [] During Metal Organic Vapor Phase Epitaxy (MOVPE), TMGe decomposes on the silicon surface, leading to the formation of germanium dots. The growth process typically follows the Stranski–Krastanov mode, influenced by factors like growth temperature and surrounding atmosphere. [] TMGe can also influence germanium epitaxy from germane. Although not directly increasing growth rates, TMGe presence reduces background carrier concentrations in the resulting germanium layers, potentially by reducing boron diffusion. []
Q3: Is Tetramethylgermanium suitable for use in high-radiation environments?
A3: [] TMGe exhibits promising properties as a detector medium in high-radiation environments. Studies on its radiation damage using gamma radiation from a cobalt-60 source show that while electron lifetimes decrease with increasing radiation dose, this damage is reversible through purification. [, ]
Q4: How does Tetramethylgermanium behave under high applied electric fields?
A4: [] TMGe demonstrates good stability under high electric fields, not experiencing electrical breakdown even at fields approaching 10^5 V/cm. This property, combined with its high electron mobility, makes it attractive for applications like high-energy X-ray tomography. []
Q5: Can Tetramethylgermanium be used to synthesize other fluorine-containing compounds?
A5: [] Yes, TMGe acts as a precursor for synthesizing tetrakis(trifluoromethyl)germanium through direct fluorination. This reaction also yields various polyfluorotetramethylgermanes. [, ]
Q6: How is Tetramethylgermanium employed in the fabrication of optical waveguides?
A6: [] TMGe serves as a dopant in the Inductively Coupled Plasma-Enhanced Chemical Vapor Deposition (ICP-CVD) of SiO2 films, leading to the formation of GeO2–SiO2 films suitable for optical waveguides. The refractive index of the film is controllable by varying TMGe flow rates. []
Q7: What is the role of Tetramethylgermanium in inertial confinement fusion (ICF) research?
A7: [] TMGe is used as a dopant in the production of amorphous hydrogenated carbon (CHx) microshells for ICF targets. The addition of germanium, introduced through TMGe, is believed to improve the stability of the targets regarding hydrodynamic instabilities. Precise control over germanium doping is crucial for achieving optimal target performance. [, , ]
Q8: What spectroscopic techniques are used to characterize Tetramethylgermanium?
A8: [] Several spectroscopic techniques have been used to study TMGe, including infrared (IR) spectroscopy, electron impact spectroscopy, and Fourier transform infrared (FTIR) spectroscopy. These techniques provide valuable information about the molecule's vibrational modes, electronic structure, and bonding characteristics. [, , , ]
Q9: Have there been any computational studies on Tetramethylgermanium?
A9: [] Yes, computational chemistry methods, including orbital valence force field (OVFF), Urey-Bradley force field (UBFF), and general valence force field (GVFF) calculations, have been employed to analyze the intramolecular force fields and vibrational properties of TMGe. These calculations provide insights into the molecule's structure, bonding, and vibrational behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


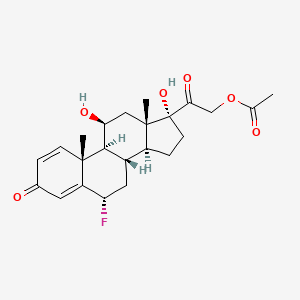
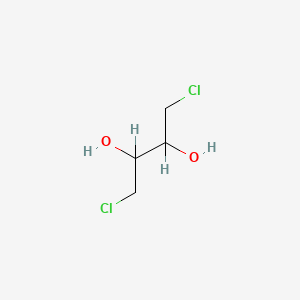

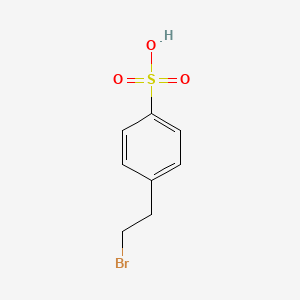

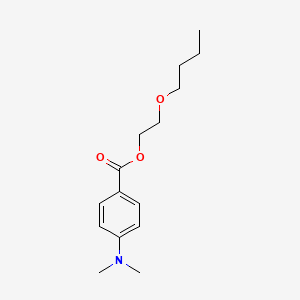

![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)

